molecular formula C14H8Cl2 B14609797 Phenanthrene, dichloro- CAS No. 59116-88-0

Phenanthrene, dichloro-

Cat. No.: B14609797
CAS No.: 59116-88-0
M. Wt: 247.1 g/mol
InChI Key: AVYFEHDCFBRPMC-UHFFFAOYSA-N
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Description

Significance of Chlorinated Polycyclic Aromatic Hydrocarbons (Cl-PAHs) in Environmental Research

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are a group of organic compounds characterized by a structure of two or more fused aromatic rings with chlorine atoms attached. wikipedia.org These compounds are not intentionally produced but are formed as unintentional byproducts in a variety of industrial and natural processes.

The primary sources of Cl-PAHs in the environment include:

Combustion Processes: Incomplete combustion of organic materials in the presence of chlorine is a major pathway for Cl-PAH formation. wikipedia.orgresearchgate.net This includes emissions from municipal waste incinerators, industrial boilers, and automobile exhaust. wikipedia.orgresearchgate.netoup.com

Industrial Activities: Certain industrial processes, such as those in metallurgical plants and pulp and paper mills, can release Cl-PAHs into the environment. semanticscholar.orgresearchgate.net

Water Chlorination: The reaction of parent PAHs with chlorine during water disinfection processes can lead to the formation of Cl-PAHs in tap water. researchgate.netsemanticscholar.org

Photochemical Reactions: In the presence of sunlight, parent PAHs can undergo photochemical reactions with chlorine in the environment, particularly in marine and tidal flat areas, to form Cl-PAHs. researchgate.netacs.org

The environmental significance of Cl-PAHs stems from their persistence, potential for long-range transport, and toxicological properties. Structurally, they are hybrids of PAHs and other chlorinated compounds like polychlorinated biphenyls (PCBs) and dioxins, and they are suspected of having similar toxicities. semanticscholar.org Some Cl-PAHs have demonstrated greater mutagenicity and activity towards the aryl hydrocarbon receptor (AhR) than their parent PAHs. wikipedia.orgsemanticscholar.org The AhR is a protein involved in mediating the toxic effects of many aromatic hydrocarbons. semanticscholar.org While the concentrations of Cl-PAHs in the environment are generally lower than their parent PAHs, they can be higher than those of dioxins and PCBs in some cases. semanticscholar.org

Scope and Relevance of Dichlorophenanthrene Studies

Dichlorophenanthrene serves as a representative compound for studying the environmental fate and behavior of Cl-PAHs. Research on dichlorophenanthrene isomers, such as 9,10-dichlorophenanthrene (B1359921), provides valuable insights into the formation mechanisms, analytical detection, and potential degradation pathways of this class of contaminants. nih.goviaea.org

Studies have focused on identifying and quantifying dichlorophenanthrene isomers in various environmental matrices, including urban air, sediment, and water. semanticscholar.orgacs.org For instance, 9,10-dichlorophenanthrene has been detected in urban air particulates. acs.org The presence of dichlorophenanthrene in different environmental compartments highlights the need to understand its distribution and persistence.

Furthermore, laboratory studies investigating the formation of dichlorophenanthrene from its parent compound, phenanthrene (B1679779), during chlorination processes help to elucidate the chemical transformations that lead to the generation of Cl-PAHs. researchgate.net Research into the atmospheric degradation of dichlorophenanthrene, such as its reaction with hydroxyl (OH) radicals, is crucial for determining its environmental lifetime and fate. nih.goviaea.org Theoretical and experimental studies on the properties of dichlorophenanthrene, including its molecular structure and spectroscopic characteristics, contribute to a more comprehensive understanding of its chemical behavior. acs.orgresearchgate.net

The number of possible constitutional isomers for dichlorophenanthrene is 25, which presents a significant challenge for their separation and individual quantification in environmental samples. umanitoba.ca This complexity underscores the need for advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF/MS), to accurately identify and measure these isomers. umanitoba.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59116-88-0

Molecular Formula

C14H8Cl2

Molecular Weight

247.1 g/mol

IUPAC Name

1,3-dichlorophenanthrene

InChI

InChI=1S/C14H8Cl2/c15-10-7-13-11-4-2-1-3-9(11)5-6-12(13)14(16)8-10/h1-8H

InChI Key

AVYFEHDCFBRPMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3Cl)Cl

Origin of Product

United States

Synthesis and Environmental Formation Pathways of Dichlorophenanthrenes

Laboratory Synthesis Methodologies

The controlled synthesis of specific dichlorophenanthrene isomers is essential for their use as analytical standards and in toxicological studies. Methodologies range from direct substitution reactions to more complex, multi-step syntheses designed to achieve high regioselectivity.

Direct chlorination of phenanthrene (B1679779) is a form of electrophilic aromatic substitution. Phenanthrene is more reactive than benzene (B151609) in such reactions. libretexts.orgwikipedia.org The reaction typically involves treating phenanthrene with a chlorinating agent, often in the presence of a catalyst.

The reaction proceeds via an electrophilic attack on the phenanthrene ring. The positions most susceptible to attack are C9 and C10, as the carbocation intermediate (arenium ion) formed by attack at these positions is the most stable. However, substitution can also occur at other positions (1-, 2-, 3-, and 4-). libretexts.org Direct chlorination of phenanthrene generally results in a complex mixture of mono-, di-, and higher chlorinated isomers, making the isolation of a single dichlorophenanthrene isomer challenging. The 9,10-bond in phenanthrene is particularly reactive and can also undergo addition reactions with halogens. libretexts.org

Table 1: General Conditions for Direct Chlorination of Aromatic Hydrocarbons

ParameterDescription
Substrate Phenanthrene
Chlorinating Agents Molecular Chlorine (Cl₂)
Catalysts Lewis acids (e.g., Ferric Chloride, FeCl₃)
Reaction Type Electrophilic Aromatic Substitution
Typical Products Mixture of monochloro-, dichloro-, and polychlorophenanthrene isomers; 9,10-addition products

Information on the specific application of dehydrogenation reactions for the final aromatization step in the synthesis of pre-chlorinated phenanthrene precursors is not prominently available in reviewed literature.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. nih.govrsc.org This methodology can be applied to synthesize substituted dichlorophenanthrenes that are not easily accessible through direct chlorination. A typical strategy involves the reaction of a dihalophenanthrene (such as a dibromo- or dichlorophenanthrene) with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govrsc.org

This method allows for the regioselective introduction of a wide variety of substituents (alkyl, aryl, etc.) onto a dichlorophenanthrene core. For instance, a specific dibromophenanthrene isomer can be coupled with an arylboronic acid to yield a diaryl-substituted phenanthrene, which could then be selectively chlorinated if desired, or a dichlorophenanthrene could be further functionalized. The versatility of the Suzuki coupling makes it a key tool in the synthesis of complex phenanthrene derivatives. nih.govresearchgate.net

While dichlorophenanthrene isomers are typically achiral, the term "stereoselective" in this context is best interpreted as highly regioselective, referring to methods that yield a single, specific constitutional isomer rather than a mixture. Achieving high regioselectivity is critical for producing pure analytical standards.

Instead of direct chlorination of the final phenanthrene ring, regioselective syntheses build the molecule from specifically substituted precursors. One such approach is the Mallory photocyclization reaction. This method involves the light-induced intramolecular cyclization of a stilbene-type precursor to form the phenanthrene core. By starting with appropriately substituted stilbene (B7821643) precursors, it is possible to synthesize a specific, single isomer of a substituted phenanthrene with high predictability. researchgate.net For example, a dichlorinated stilbene derivative can be synthesized and then photocyclized to yield a specific dichlorophenanthrene isomer, thus avoiding the separation challenges associated with direct chlorination mixtures.

Environmental Formation Processes

Dichlorophenanthrenes are not produced commercially but are formed as unintentional byproducts of thermal and combustion processes, particularly those involving chlorine sources.

The primary environmental formation pathway for dichlorophenanthrenes and other Cl-PAHs is pyrosynthesis during the incomplete combustion of organic matter in the presence of a chlorine source. nih.gov A major contributor is the combustion of polyvinyl chloride (PVC), a widely used plastic that contains a high percentage of chlorine. nih.govvinylplus.eunih.gov

During uncontrolled or incomplete combustion, such as in accidental fires, landfill fires, or backyard burning, PVC thermally decomposes. nih.govvinylplus.eu This decomposition releases chlorine-containing species, including hydrogen chloride (HCl) and chlorine gas (Cl₂), into a high-temperature environment rich in polycyclic aromatic hydrocarbons (PAHs) formed from the breakdown of other organic materials. These reactive chlorine species can then chlorinate PAHs like phenanthrene via gas-phase reactions, leading to the formation of monochloro-, dichloro-, and other chlorinated phenanthrenes. The presence of metal catalysts, such as copper from electrical wiring, can further promote the formation of these compounds. vinylplus.eu

Table 2: Conditions for Pyrosynthesis of Chlorinated PAHs

ProcessTemperature RangeChlorine SourceKey Products
Uncontrolled Burning Variable, often < 900°CPolyvinyl Chloride (PVC)Carbon Monoxide, Hydrogen Chloride, PAHs, Chlorinated PAHs (including dichlorophenanthrenes), Dioxins/Furans
Landfill Fires Low (80 - 230°C)PVC, inorganic chloridesHigh potential for dioxin and Cl-PAH formation due to low temperature and poor oxygenation

Pyrosynthesis and Thermal Processes

Role of Chlorine in Combustion and Incineration

Combustion and incineration processes, particularly of waste containing chlorinated materials, are significant sources of dichlorophenanthrenes. wikipedia.org The presence of chlorine in high-temperature environments strongly promotes the formation of polycyclic aromatic hydrocarbons (PAHs), which are the precursors to their chlorinated counterparts. tandfonline.comtandfonline.com

Two primary factors contribute to this enhanced formation. Firstly, chlorine catalyzes the breakdown of larger organic molecules, which encourages the formation of the stable aromatic rings characteristic of PAHs. tandfonline.comtandfonline.com Secondly, the abundance of chlorine atoms in the combustion zone accelerates the removal of hydrogen atoms from existing PAH molecules. This "activation" step makes the PAH molecules more susceptible to further reactions, including chlorination. tandfonline.comtandfonline.com

Research on the combustion of polyvinyl chloride (PVC) has demonstrated the formation of various chlorinated pyrenes, providing a model for how similar processes can lead to dichlorophenanthrenes. nih.gov The incineration of municipal solid waste, which often contains a mix of organic matter and chlorine sources, is a well-documented source of a wide range of chlorinated aromatic compounds, including dioxins and furans, formed through similar chemical pathways. nih.govnih.gov The key influencing factors for the formation of these compounds are temperature, the presence of a catalyst, and the concentrations of chlorine, carbon, and oxygen. nih.gov

Table 1: Factors Influencing Dioxin (and by analogy, Dichlorophenanthrene) Formation in Incineration

Factor Role in Formation
Temperature Optimal range for formation exists; too high can destroy compounds.
Catalyst Metals like copper can catalyze the chlorination reactions.
Chlorine Source Presence of inorganic or organic chlorides is essential.
Carbon Source Organic matter provides the backbone for PAH formation.
Oxygen Concentration Influences the completeness of combustion and reaction pathways.

This table is based on principles of dioxin formation which are analogous to dichlorophenanthrene formation. nih.gov

Photochemical Chlorination Reactions

Dichlorophenanthrenes can also be formed in the environment through photochemical reactions, where light provides the energy to drive the chlorination process. mdpi.com The presence of chloride ions (Cl⁻), for instance in seawater, can play a crucial role in the photochemical chlorination of PAHs like phenanthrene. mdpi.comusask.ca

Studies on anthracene, a PAH similar in structure to phenanthrene, have shown that under simulated solar light, it can react to form chloroanthracenes in saline environments. mdpi.com The process involves the photoexcitation of the PAH molecule, which then reacts with chlorine radicals generated from chloride ions. mdpi.com The photodegradation and transformation of PAHs are enhanced in the presence of chloride salts, both in aqueous solutions and in ice. usask.ca This suggests that coastal and marine environments, as well as polar regions, could be locations for the photochemical formation of dichlorophenanthrenes.

Formation in Aquatic Environments and Disinfection Processes

The chlorination of water for disinfection is another important pathway for the formation of dichlorophenanthrenes. researchgate.netwho.int Raw water sources can be contaminated with PAHs from various pollution sources. who.int During the disinfection process, chlorine-containing disinfectants, such as sodium hypochlorite, can react with these PAHs to form chlorinated derivatives. researchgate.nettandfonline.comsemanticscholar.org

Dichlorinated derivatives of phenanthrene have been detected in tap water as a result of this process. researchgate.net The reaction mechanism involves an electrophilic attack by hypochlorous acid (formed when chlorine is added to water) on the electron-rich phenanthrene molecule. researchgate.net The rate and extent of this reaction can be influenced by factors such as the pH of the water and the concentration of organic matter. researchgate.net The formation of these disinfection byproducts is a public health concern, as some chlorinated PAHs have been shown to be more toxic than their parent compounds. tandfonline.comnih.gov

Table 2: Formation of Chlorinated PAHs during Water Chlorination

Parent PAH Chlorinated Derivatives Formed Reference
Naphthalene (B1677914) Monochlorinated, Dichlorinated researchgate.net
Dibenzofuran Monochlorinated researchgate.net
Fluorene Monochlorinated researchgate.net
Phenanthrene Monochlorinated, Dichlorinated researchgate.net
Fluoranthene Monochlorinated, Dichlorinated researchgate.net
Benzo[a]pyrene 6-Chloro-benzo[a]pyrene tandfonline.comsemanticscholar.org

This table summarizes findings on the formation of various chlorinated PAHs, including derivatives of phenanthrene, during water disinfection.

Formation on Particulate Matter: Adsorption and Reaction

Polycyclic aromatic hydrocarbons are often found adsorbed onto the surface of particulate matter in the atmosphere. nih.gov These particles can act as a surface for heterogeneous reactions, where gaseous pollutants react with the adsorbed PAHs. nih.govacs.orgnih.gov While much of the research in this area has focused on nitration and oxidation reactions, the principles can be extended to chlorination.

The composition of the particulate matter, including its mineral content, organic and black carbon concentrations, and water content, can influence the reactivity of the PAHs bound to its surface. acs.org The adsorption process itself is influenced by the hydrophobic nature of PAHs. mdpi.com Once adsorbed, PAHs are susceptible to transformation by atmospheric oxidants and other reactive species. Although direct evidence for the formation of dichlorophenanthrene on particulate matter is less documented than for other pathways, the presence of both PAHs and chlorine sources (such as sea salt aerosols or industrial emissions) in the atmosphere creates the potential for such heterogeneous reactions to occur.

Environmental Occurrence and Distribution of Dichlorophenanthrenes

Ubiquitous Presence in Environmental Matrices

Dichlorophenanthrenes, along with other chlorinated polycyclic aromatic hydrocarbons, are recognized as ubiquitous contaminants in the environment. These compounds have been detected in a variety of environmental media, including urban air, vehicle exhaust, snow, tap water, and sediments. Their widespread distribution is indicative of multiple emission sources and long-range environmental transport. The formation of dichlorophenanthrenes is often a result of the reaction of the parent compound, phenanthrene (B1679779), with chlorine during pyrosynthesis processes, such as waste incineration.

Distribution in Atmospheric Particulate Matter

Dichlorophenanthrenes have been identified as components of atmospheric particulate matter in urban environments. A study conducted in Shizuoka, Japan, between 1992 and 2002, consistently detected dichlorophenanthrene isomers in air samples. This indicates that these compounds are present in the breathable air of populated areas, likely originating from combustion sources and industrial activities. The concentrations of these compounds in the atmosphere can vary, and their presence is a key aspect of understanding human exposure to airborne pollutants.

Presence in Aquatic and Sediment Environments

The occurrence of dichlorophenanthrenes extends to aquatic systems and their sediments. Research has identified di-chlorinated phenanthrenes in industrial byproducts such as pulp and pulp sludge. In these matrices, concentrations of up to 1.8 ng/g in pulp and 30 ng/g in pulp sludge have been reported. Sediments in aquatic environments can act as a sink for persistent organic pollutants like dichlorophenanthrenes, leading to their accumulation over time. The presence of the parent compound, phenanthrene, has been noted in high concentrations in urban runoff, suggesting a pathway for its chlorinated derivatives to enter aquatic ecosystems.

Occurrence in Indoor Environments (e.g., Dust)

While specific data on dichlorophenanthrene concentrations in indoor dust is limited, the general presence of a wide array of chemical compounds in household dust is well-documented. Indoor dust serves as a reservoir for various pollutants that originate from both indoor and outdoor sources. Given the detection of dichlorophenanthrenes in outdoor air, it is plausible that these compounds can infiltrate indoor environments and accumulate in dust. However, without specific studies on dichlorophenanthrenes in indoor dust, their concentration levels in this matrix remain to be quantified.

Isomer-Specific Occurrence Profiles (e.g., 9,10-, 3,9-, 1,9-Dichlorophenanthrene)

The environmental occurrence of dichlorophenanthrenes can be further understood by examining their specific isomers.

9,10-Dichlorophenanthrene (B1359921) and 3,9-Dichlorophenanthrene: A long-term study of atmospheric particulate matter in Shizuoka, Japan, confirmed the presence of both 9,10-dichlorophenanthrene and 3,9-dichlorophenanthrene. The research indicated that the concentrations of these isomers remained relatively constant over the ten-year study period from 1992 to 2002. This suggests persistent sources and environmental stability of these specific isomers in the urban atmosphere.

1,9-Dichlorophenanthrene: Currently, there is a lack of specific scientific literature detailing the environmental occurrence and concentration of 1,9-dichlorophenanthrene. Therefore, its distribution profile in various environmental matrices is not well-characterized.

Table 1: Reported Detections of Dichlorophenanthrene Isomers in Environmental Matrices

IsomerEnvironmental MatrixLocationConcentration
Di-chlorinated phenanthrenesPulpNot SpecifiedUp to 1.8 ng/g
Di-chlorinated phenanthrenesPulp SludgeNot SpecifiedUp to 30 ng/g
9,10-DichlorophenanthreneAtmospheric Particulate MatterShizuoka, JapanDetected, but specific concentration not provided
3,9-DichlorophenanthreneAtmospheric Particulate MatterShizuoka, JapanDetected, but specific concentration not provided
1,9-DichlorophenanthreneNot ReportedNot ApplicableNot Applicable

Environmental Transformation and Degradation Mechanisms of Dichlorophenanthrenes

Atmospheric Degradation Pathways

Dichlorophenanthrenes, once released into the atmosphere, are subject to degradation pathways that transform them into various byproducts. These pathways are critical in understanding the environmental impact and lifecycle of these compounds.

The reaction with hydroxyl (•OH) radicals is a significant channel for the atmospheric degradation of many organic pollutants, including 9,10-dichlorophenanthrene (B1359921) (9,10-Cl₂Phe). nih.gov This process involves the addition of the highly reactive •OH radical to the aromatic system, initiating a series of oxidation reactions.

The atmospheric oxidation of 9,10-dichlorophenanthrene is initiated by the addition of a hydroxyl radical to the aromatic ring. nih.gov Quantum chemistry calculations have been employed to investigate the mechanism of this reaction. The process begins with the formation of an initial adduct, which can then undergo further reactions. nih.gov

Interactive Table: Kinetic Properties of •OH Initiated Oxidation of 9,10-Dichlorophenanthrene

ParameterValueConditions
Overall Rate Constant2.35 × 10⁻¹² cm³ molecule⁻¹ s⁻¹298 K, 1 atm
Atmospheric Lifetime~5.05 days-

The hydroxyl radical-initiated oxidation of 9,10-dichlorophenanthrene leads to the formation of a variety of ring-retaining and ring-opening products. nih.gov These transformation products are a result of the complex reaction cascade that follows the initial •OH addition.

Among the identified atmospheric transformation products are:

Chlorophenanthrols: These are formed through the addition of the hydroxyl radical to the aromatic ring, followed by subsequent reactions.

Quinones: Specifically, chlorophenanthrenequinones and 9,10-dichlorophenanthrene-3,4-dione have been identified as oxidation products. nih.gov

Dialdehydes: These are examples of ring-opening products that result from the cleavage of the aromatic structure. nih.gov

Other notable transformation products include nitro-9,10-Cl₂Phe and epoxides. nih.gov The formation of these various products highlights the complexity of the atmospheric degradation pathway of 9,10-dichlorophenanthrene. nih.gov

Interactive Table: Identified Atmospheric Transformation Products of 9,10-Dichlorophenanthrene Oxidation

Product CategorySpecific Examples
Ring-Retaining ProductsChlorophenanthrols, Chlorophenanthrenequinones, 9,10-Dichlorophenanthrene-3,4-dione, Nitro-9,10-Cl₂Phe, Epoxides
Ring-Opening ProductsDialdehydes

Information on the photolytic degradation, photostability, kinetics, and mechanisms of chlorine abstraction and oxidative degradation specifically for dichlorophenanthrenes is not available in the provided search results.

Reactions with Other Atmospheric Oxidants (e.g., O₃, NO₃ Radicals)

Once released into the atmosphere, dichlorophenanthrenes, like their parent compound, are susceptible to oxidation by reactive species. While direct experimental data on dichlorophenanthrenes are limited, the reaction mechanisms can be inferred from studies on phenanthrene (B1679779) and other aromatic compounds.

Reaction with Ozone (O₃): Ozone is a significant atmospheric oxidant, particularly in polluted regions. The reaction of ozone with PAHs typically targets bonds with high electron density. For phenanthrene, the most reactive site is the 9,10-double bond. The ozonolysis reaction proceeds via a Criegee mechanism, involving the initial cycloaddition of ozone to form a primary ozonide. This unstable intermediate rapidly decomposes, leading to ring cleavage and the formation of various oxygenated products. nih.govresearchgate.net Studies on phenanthrene ozonolysis have identified products such as 2,2'-biphenyldialdehyde and diphenic acid. researchgate.net The reaction pathway and final products can be influenced by the solvent or medium in which the reaction occurs. nih.govresearchgate.net For dichlorophenanthrenes, the presence of chlorine atoms on the aromatic rings would influence the electron density and may affect the rate and regioselectivity of the ozone attack, but ring cleavage at the 9,10-position is still an anticipated major pathway.

Reaction with Nitrate (B79036) Radicals (NO₃): The nitrate radical (NO₃) is the most important atmospheric oxidant during nighttime. It is formed from the reaction of nitrogen dioxide (NO₂) and ozone. researcher.life NO₃ radicals react rapidly with unsaturated compounds like PAHs. Theoretical studies on the reaction of phenanthrene with NO₃ radicals indicate that the process is initiated by the addition of the radical to the phenanthrene ring system. This leads to the formation of nitrooxyphenanthrene isomers and various ring-opened products, including 2,2′-diformylbiphenyl and 9,10-phenanthrenequinone. The atmospheric lifetime of phenanthrene with respect to its reaction with NO₃ radicals has been estimated to be very short, on the order of hours, indicating this is a significant removal pathway. For dichlorophenanthrenes, a similar rapid reaction is expected, leading to the formation of chlorinated and nitrated derivatives, which may themselves be subject to further degradation.

Biotic Degradation Pathways

Microbial activity is a primary driver for the degradation of persistent organic pollutants, including chlorinated PAHs, in soil and aquatic systems.

Microbial Biodegradation in Aquatic and Terrestrial Systems

A wide range of bacteria and fungi have demonstrated the ability to degrade PAHs and their chlorinated derivatives. frontiersin.orgmdpi.com Bacteria, in particular, can utilize these compounds as a source of carbon and energy under aerobic conditions. frontiersin.org Genera such as Pseudomonas, Cycloclasticus, Sinorhizobium, and Stenotrophomonas have been identified as effective phenanthrene degraders. asm.orgnih.govnih.gov Studies on chlorinated analogs like 1,4-dichlorobenzene (B42874) show that bacteria can initiate degradation via dioxygenase enzymes, leading to chlorinated catechols that are further processed through a modified ortho-cleavage pathway. ethz.ch The obligate marine PAH-degrader Cycloclasticus has also been noted for its ability to degrade chlorinated derivatives of PAHs. asm.org The efficiency of degradation is often higher in microbial consortia than in single-strain cultures, due to synergistic metabolic activities. mdpi.com

Enzymatic Pathways and Metabolite Formation (e.g., Monooxygenase, Dioxygenase)

The initial step in the aerobic bacterial degradation of aromatic hydrocarbons is the enzymatic incorporation of oxygen atoms into the aromatic ring, a reaction catalyzed by oxygenase enzymes. nih.govresearchgate.net

Dioxygenases: Bacteria typically employ ring-hydroxylating dioxygenases to add two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. nih.gov For dichlorophenanthrene, this would result in a dichloro-phenanthrene-cis-dihydrodiol. This intermediate is then rearomatized by a dehydrogenase enzyme to form a dichlorinated dihydroxyphenanthrene (a dichlorocatechol analog). ethz.ch Subsequent degradation involves cleavage of the aromatic ring, which can occur via ortho- or meta-cleavage pathways, catalyzed by another set of dioxygenases. nih.govnih.gov

Monooxygenases: Fungi, in contrast to bacteria, often initiate PAH degradation using cytochrome P450 monooxygenases. frontiersin.orgmdpi.com This pathway forms a reactive epoxide intermediate, which is then hydrolyzed by an epoxide hydrolase to a trans-dihydrodiol. ethz.ch

These initial steps break the aromaticity and stability of the dichlorophenanthrene molecule, making it susceptible to further breakdown. The metabolic pathways for phenanthrene often converge on intermediates like 1-hydroxy-2-naphthoic acid, which can then be funneled into either the phthalate (B1215562) or naphthalene (B1677914) degradation pathways. nih.govethz.ch For chlorinated variants, this would lead to chlorinated analogs of these intermediates. researchgate.net

Table 1: Key Enzymes and Metabolites in the Aerobic Degradation of (Dichloro)phenanthrene

Enzyme ClassTypical OrganismInitial ReactionKey Intermediates/Metabolites
Ring-Hydroxylating DioxygenaseBacteria (e.g., Pseudomonas, Sinorhizobium)Addition of two hydroxyl groups to the aromatic ringDichloro-phenanthrene-cis-dihydrodiol, Dichlorodihydroxyphenanthrene
Cytochrome P450 Monooxygenase / Epoxide HydrolaseFungi (e.g., Pleurotus ostreatus)Formation of an epoxide, followed by hydrolysisDichloro-phenanthrene epoxide, Dichloro-phenanthrene-trans-dihydrodiol
Ring-Cleavage Dioxygenases (ortho- or meta-)BacteriaCleavage of the dihydroxylated aromatic ringChlorinated derivatives of naphthoic acid, phthalic acid, and protocatechuic acid
Predictive Models for Biodegradation Pathways (e.g., KEGG, enviPath, BNICE, PathPred)

Predicting the biodegradation pathways of complex molecules like dichlorophenanthrenes is facilitated by several computational tools and databases. These systems use established knowledge of biochemical reactions to forecast the likely metabolites and degradation routes.

KEGG (Kyoto Encyclopedia of Genes and Genomes): A comprehensive database resource for understanding high-level functions and utilities of biological systems. Its reaction and pathway databases (KEGG PATHWAY) contain a vast collection of known metabolic pathways, which can be used to infer potential degradation routes for xenobiotics.

enviPath: A specialized database and prediction system focused on the microbial biotransformation of organic environmental contaminants. It uses a knowledge-based approach, applying a set of curated biotransformation rules to a given compound to predict a network of likely degradation products.

PathPred: This web-based server predicts plausible multi-step reaction pathways starting from a query compound. It functions by matching the chemical structure transformations against a library of known enzyme-catalyzed reactions, primarily from the KEGG RPAIR database.

BNICE (Biochemical Network Integrated Computational Explorer): A framework that can generate all possible biochemical reactions and pathways involving a given set of compounds. It uses a set of generalized enzyme reaction rules to create novel pathways.

These models can be applied to dichlorophenanthrene to generate hypothetical degradation pathways by leveraging data from experimentally confirmed transformations of structurally similar compounds, such as phenanthrene, naphthalene, and other chlorinated aromatic hydrocarbons.

Potential for Anaerobic Degradation

In anoxic environments like deep sediments, water-logged soils, and certain aquifers, oxygen is unavailable, and microbial degradation must proceed via anaerobic respiration. nih.govnih.gov While aerobic degradation of PAHs is well-studied, anaerobic pathways are also significant, albeit generally slower. nih.gov

For chlorinated aromatic compounds, a key initial step under anaerobic conditions is often reductive dechlorination, where a chlorine atom is removed and replaced with a hydrogen atom. ethz.ch This process is carried out by specific groups of bacteria that use the chlorinated compound as an electron acceptor. It is plausible that dichlorophenanthrenes are first dechlorinated to monochlorophenanthrenes and subsequently to the parent phenanthrene molecule. Once the chlorine substituents are removed, the phenanthrene core can be degraded. Anaerobic degradation of PAHs like phenanthrene is known to occur under sulfate-reducing, iron-reducing, and methanogenic conditions. nih.govmdpi.com The activation of the stable PAH ring without oxygen is a significant biochemical challenge, often initiated by carboxylation (addition of CO₂) to the ring system before cleavage. nih.gov

Abiotic Degradation Pathways in Environmental Compartments

In addition to biological processes, dichlorophenanthrenes can be degraded through non-biological (abiotic) chemical reactions in the environment. These pathways can be significant, particularly for chlorinated compounds. cloudfront.netnih.gov

Reductive Dechlorination by Minerals: In anoxic sediments and groundwater, naturally occurring reduced iron minerals can act as chemical reductants. Minerals such as magnetite, green rust, iron sulfides (e.g., pyrite, mackinawite), and zero-valent iron (ZVI), which can be present naturally or added for remediation purposes, are capable of abiotically dechlorinating chlorinated solvents. nih.govehs-support.com These reactions involve the transfer of electrons from the mineral surface to the chlorinated organic compound, leading to the cleavage of the carbon-chlorine bond. This process can contribute significantly to the natural attenuation of chlorinated pollutants. cloudfront.netdtic.mil

Photolysis: In surface waters or on surfaces exposed to sunlight, photochemical transformation can be an important degradation pathway. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to bond cleavage. The photolysis of dichlorophen, a related chlorinated aromatic compound, has been shown to yield dechlorinated and oxidized products. fao.org It is expected that dichlorophenanthrenes would also undergo phototransformation, although the rates and products would depend on environmental factors like water chemistry and the presence of photosensitizing substances. Studies have noted that some chlorinated PAHs can be more resistant to photolysis than their parent compounds. mdpi.com

Hydrolysis and Other Reactions: While generally stable, under specific pH and temperature conditions, some chlorinated compounds can undergo hydrolysis, where a chlorine atom is replaced by a hydroxyl group. However, for compounds like dichlorophenanthrene where the chlorine is attached to a stable aromatic ring, hydrolysis is typically a very slow process under ambient environmental conditions. Thermal decomposition (pyrolysis) is not a relevant environmental pathway but occurs at high temperatures in the absence of oxygen. wikipedia.org

Table 2: Summary of Major Environmental Degradation Pathways for Dichlorophenanthrenes

Pathway CategorySpecific ProcessTypical LocationKey Reactants/AgentsPrimary Transformation
AtmosphericOzonolysisTroposphereOzone (O₃)Ring cleavage, formation of oxygenated products
Nitrate Radical ReactionTroposphere (Nighttime)Nitrate Radical (NO₃)Formation of nitrated and oxygenated products
Biotic (Aerobic)Bacterial DegradationSoil, Water, SedimentDioxygenasesRing hydroxylation and cleavage
Fungal DegradationSoil, WoodMonooxygenasesEpoxidation and hydroxylation
Biotic (Anaerobic)Reductive DechlorinationAnoxic Sediment/AquifersAnaerobic BacteriaRemoval of chlorine atoms
AbioticMineral-based ReductionAnoxic Sediment/AquifersReduced Iron Minerals (e.g., ZVI, Pyrite)Reductive dechlorination
PhotolysisSurface Water, SurfacesSunlight (UV Radiation)Photochemical transformation/dechlorination

Hydrolysis and Other Non-Oxidative Transformations

In principle, hydrolysis is a potential transformation pathway for chlorinated hydrocarbons in aqueous environments. up.pt This process involves the reaction of the compound with water, leading to the substitution of a chlorine atom with a hydroxyl group. up.pt The rate of hydrolysis is influenced by factors such as temperature and pH. up.pt However, without specific experimental data for dichlorophenanthrenes, it is not possible to provide quantitative information on hydrolysis rates or the resulting products.

Another relevant non-oxidative transformation mechanism for chlorinated organic compounds is reductive dechlorination. This process involves the replacement of a chlorine atom with a hydrogen atom and is a significant degradation pathway for many chlorinated pollutants, particularly under anaerobic conditions. While the reductive dechlorination of various chlorinated compounds has been documented, specific studies detailing this pathway for dichlorophenanthrene isomers, including reaction kinetics and the identification of dechlorinated phenanthrene intermediates, were not found in the available search results.

General information on the degradation of the parent compound, phenanthrene, indicates that its transformation in the environment is primarily driven by oxidative processes. Non-oxidative pathways for unsubstituted phenanthrene are less commonly reported. The introduction of chlorine atoms to the phenanthrene structure is expected to influence its chemical reactivity and susceptibility to various degradation mechanisms. However, a comprehensive understanding of these effects on non-oxidative transformations requires specific experimental investigation.

Due to the absence of detailed research findings, no data tables on the hydrolysis or other non-oxidative transformations of dichlorophenanthrenes can be provided at this time.

Computational and Theoretical Studies on Dichlorophenanthrenes

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. These calculations are fundamental to predicting molecular geometries, reaction energies, and spectroscopic properties, providing a detailed picture of chemical processes involving dichlorophenanthrenes.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. mdpi.comucm.esbeilstein-journals.orgmdpi.comscielo.br By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface of a reaction, revealing the most likely pathways.

For dichlorophenanthrenes, DFT is instrumental in elucidating the mechanisms of their degradation and transformation. For example, in hydrodechlorination, a key remediation process, DFT can be used to model the interaction of dichlorophenanthrene with a catalyst surface. ucm.es Calculations can identify the transition states for C-Cl bond cleavage, determine activation energy barriers, and predict the regioselectivity of the reaction, explaining why certain chlorine atoms are removed more readily than others. Similarly, DFT studies can unravel the complex mechanisms of oxidation or photolytic degradation, providing a step-by-step description of the chemical changes involved. nih.govnih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Dichlorophenanthrene Reaction Step This table represents typical data obtained from DFT calculations for a single reaction step, such as the initial attack of a radical.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsDichlorophenanthrene + Radical0.0
Transition StateHighest energy point along the reaction path+12.5
IntermediateA meta-stable product of the initial reaction-5.8
ProductsFinal products of the reaction step-21.0

Investigation of Atmospheric Oxidation Kinetics and Pathways

The atmospheric persistence and long-range transport of dichlorophenanthrenes are dictated by their reaction rates with atmospheric oxidants, primarily the hydroxyl (•OH) radical. nih.govnih.gov Quantum chemical calculations are essential for studying these atmospheric oxidation processes.

A detailed computational study on 9,10-dichlorophenanthrene (B1359921) (9,10-Cl₂Phe) has elucidated its atmospheric degradation mechanism initiated by •OH radicals. nih.gov Using high-accuracy quantum chemistry calculations, researchers have mapped the reaction pathways. The primary mechanism involves the addition of the •OH radical to the aromatic system of the dichlorophenanthrene molecule. nih.gov Subsequent reactions with atmospheric oxygen (O₂) and nitrogen oxides (NOx) lead to a variety of ring-retaining and ring-opening products. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

While phenanthrene (B1679779) and its dichlorinated derivatives are relatively rigid planar molecules, computational methods can still provide insights into their subtle structural dynamics and interactions with their environment.

Conformational analysis for dichlorophenanthrenes primarily confirms the planarity of the aromatic system and determines the rotational barriers of any non-aromatic substituents if present. Small deviations from planarity due to steric hindrance between adjacent chlorine atoms or between chlorine and hydrogen atoms in the "bay region" can be quantified.

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. mdpi.comrush.eduyoutube.com For dichlorophenanthrenes, MD simulations can model their behavior in different environmental compartments. mdpi.com For instance, an MD simulation can be set up to study how a dichlorophenanthrene molecule partitions between water and an organic solvent like n-octanol, providing a molecular-level understanding of its hydrophobicity. mdpi.com Simulations can also investigate the aggregation behavior of these molecules in solution or their adsorption onto surfaces like soil organic matter or soot particles. mdpi.comrsc.org These simulations track the interactions, such as π–π stacking and van der Waals forces, that govern these environmental processes. mdpi.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling approaches that correlate the chemical structure of a compound with its physical properties (QSPR) or biological/environmental activity (QSAR). ecetoc.orgresearchgate.net These models are built by developing mathematical relationships between calculated molecular features, known as descriptors, and an experimentally measured endpoint. ecetoc.org

Prediction of Environmental Fate Parameters (e.g., Photodegradation Half-Lives)

QSPR models are particularly valuable for predicting the environmental fate of dichlorophenanthrenes, especially when experimental data is scarce. mdpi.comnih.govresearchgate.net For a series of related compounds like chlorinated PAHs, a QSPR model can be developed to predict key environmental parameters.

For example, a model for predicting photodegradation half-lives would be constructed using a training set of compounds for which this property has been measured. Molecular descriptors are calculated for each compound, and statistical methods like multiple linear regression are used to build an equation. This equation can then be used to predict the photodegradation half-life of other dichlorophenanthrene isomers or related chlorinated PAHs that were not in the initial dataset. Other important parameters that can be predicted include soil sorption coefficients (Koc), bioconcentration factors (BCF), and aqueous solubility. researchgate.netmdpi.com These predictive models are crucial for environmental risk assessment, allowing for the screening of large numbers of chemicals quickly and cost-effectively. ecetoc.orgnih.gov

Molecular Descriptors and Their Influence on Reactivity and Environmental Behavior

The foundation of any QSAR/QSPR model is the selection of appropriate molecular descriptors. hufocw.orgresearchgate.netucsb.eduresearchgate.netnih.gov These are numerical values that encode different aspects of a molecule's structure and properties. For dichlorophenanthrenes, descriptors can be categorized and their influence on behavior can be rationalized.

Constitutional Descriptors: These include basic information like molecular weight and the count of chlorine atoms. An increase in chlorination generally leads to higher hydrophobicity (higher log Kow) and greater persistence.

Topological Descriptors: These describe the connectivity of atoms. Indices like the Wiener index or connectivity indices can correlate with properties like boiling point or viscosity.

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. ucsb.edu The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. ucsb.edu A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, which can be a key step in degradation. The HOMO-LUMO gap is related to the molecule's stability and the energy required for photochemical excitation.

Quantum-Chemical Descriptors: Properties such as dipole moment and polarizability influence intermolecular interactions and solubility. Partial atomic charges can indicate sites prone to electrostatic interactions.

The position of the chlorine atoms significantly impacts these descriptors. For instance, chlorine atoms in sterically hindered positions can affect the molecule's planarity and its ability to participate in π–π stacking interactions, which in turn influences its adsorption behavior.

Table 2: Key Molecular Descriptors for Dichlorophenanthrenes and Their Environmental Relevance

Descriptor ClassExample DescriptorInfluence on Reactivity and Environmental Behavior
ConstitutionalMolecular WeightAffects volatility and transport; generally increases with chlorination.
ConstitutionalNumber of Chlorine AtomsIncreases hydrophobicity and persistence; affects toxicity.
ElectronicLUMO EnergyLower values indicate greater susceptibility to reduction and nucleophilic attack, potentially enhancing degradation. researchgate.netucsb.edu
ElectronicHOMO-LUMO GapRelates to chemical stability and the energy required for photolysis; a smaller gap suggests easier excitation. ucsb.edu
PhysicochemicalLog Kow (Octanol-Water Partition Coefficient)A measure of hydrophobicity; higher values indicate a greater tendency to partition into organic matter and bioaccumulate. mdpi.com
PhysicochemicalPolarizabilityInfluences van der Waals interactions, which are important for adsorption to environmental surfaces. ucsb.edu

Thermodynamic and Kinetic Modeling of Transformation Products of Dichlorophenanthrenes

Computational and theoretical studies are pivotal in elucidating the complex degradation pathways of dichlorophenanthrenes. By modeling the thermodynamic and kinetic parameters of their transformation products, researchers can predict the fate of these compounds in the environment and devise effective remediation strategies. While specific experimental data on the transformation products of dichlorophenanthrenes are scarce in publicly available literature, computational models based on phenanthrene and its derivatives offer significant insights into the potential reactions and energetics involved.

These theoretical investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the thermodynamic properties of reactants, intermediates, transition states, and products. Key thermodynamic parameters, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are determined to assess the spontaneity and feasibility of various degradation reactions. Kinetic modeling, on the other hand, focuses on calculating activation energies (Ea) and reaction rate constants (k) to understand the speed at which these transformations occur.

Detailed Research Findings

Computational studies on phenanthrene, the parent compound of dichlorophenanthrenes, have provided a foundational understanding of its degradation mechanisms. For instance, the ozonolysis of phenanthrene has been explored through DFT methods, revealing various mechanistic pathways. researchgate.net One study calculated the activation energy for the formation of the primary ozonide intermediate to be 13 kJ mol⁻¹ in a polarizable continuum model. researchgate.net The subsequent dissociation of this intermediate into a zwitterionic Criegee intermediate was found to have a higher activation energy of 76 kJ mol⁻¹. researchgate.net Such calculations are crucial for identifying the rate-limiting steps in the degradation process.

Further research has investigated the energetics and kinetics of the oxidation of phenanthrene radicals by hydroxyl radicals (•OH), which are highly reactive species in atmospheric and aquatic environments. These studies have identified multiple pathways leading to the elimination of carbon monoxide, a key step in the complete mineralization of the aromatic structure. researchgate.net

Kinetic data from experimental studies on phenanthrene degradation provide valuable benchmarks for computational models. For example, the biodegradation of phenanthrene by various microbial strains has been modeled using pseudo-first-order kinetics. nih.gov The degradation constant (k) and half-life (t1/2) are key parameters derived from these models, offering a measure of the persistence of the compound under specific environmental conditions. nih.gov

The following interactive data tables summarize key findings from computational and experimental studies on phenanthrene, which serve as a proxy for understanding the transformation of dichlorophenanthrenes.

Table 1: Calculated Activation Energies for Phenanthrene Ozonolysis Pathways

This table presents the activation energies (Ea) and Gibbs energies of activation (ΔG‡) for key steps in the ozonolysis of phenanthrene, as determined by computational modeling. These values indicate the energy barriers that must be overcome for the reactions to proceed.

Reaction PathwayStepActivation Energy (Ea) (kJ mol⁻¹)Gibbs Energy of Activation (ΔG‡) (kJ mol⁻¹)Reference
Pathway AFormation of Primary Ozonide13- researchgate.net
Pathway ADissociation to Criegee Intermediate76- researchgate.net

Table 2: Kinetic Parameters for Phenanthrene Biodegradation

This table provides experimentally determined kinetic parameters for the biodegradation of phenanthrene by a specific bacterial strain. These parameters are essential for predicting the environmental persistence of the compound.

Bacterial StrainKinetic ModelDegradation Constant (k) (day⁻¹)Half-life (t1/2) (days)Reference
Stenotrophomonas maltophilia C6Pseudo first-order0.1772.42 nih.gov

Advanced Analytical Methodologies for Dichlorophenanthrenes

Extraction and Sample Preparation Techniques for Complex Environmental Matrices

The accurate analysis of dichlorophenanthrenes from intricate environmental samples, such as soil, sediment, and water, is critically dependent on the efficacy of the extraction and sample preparation stages. These initial steps are designed to isolate the target analytes from a complex mixture of interfering substances, concentrate them to detectable levels, and present them in a suitable solvent for instrumental analysis. The choice of technique is dictated by the sample matrix, the physicochemical properties of dichlorophenanthrenes, and the desired analytical sensitivity.

Modern approaches have moved towards minimizing solvent consumption and analysis time while improving recovery and reproducibility. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), has proven effective for extracting semi-volatile organic compounds like polycyclic aromatic hydrocarbons (PAHs) and their chlorinated derivatives from solid matrices like soil and sediment. This technique utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent usage compared to traditional methods like Soxhlet extraction. For aqueous samples, Solid-Phase Extraction (SPE) is a widely adopted technique, where water is passed through a cartridge containing a solid adsorbent that retains the dichlorophenanthrenes, which are then eluted with a small volume of an organic solvent.

Miniaturized techniques such as Solid-Phase Microextraction (SPME) offer a solvent-free alternative, where a coated fiber is exposed to the sample, and the analytes are adsorbed directly onto the fiber before being thermally desorbed into the analytical instrument. Another prevalent method, particularly for food and agricultural samples, is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involves a simple solvent extraction followed by a cleanup step using dispersive SPE.

These techniques are often followed by a clean-up step to remove co-extracted interferences that could affect instrumental analysis. This can be achieved using SPE cartridges with different sorbents (e.g., silica (B1680970), alumina, or Florisil) or gel permeation chromatography (GPC).

TechniquePrincipleTypical MatrixAdvantagesDisadvantages
Pressurized Liquid Extraction (PLE)Solvent extraction at elevated temperature and pressureSoil, Sediment, SludgeFast, Reduced solvent use, High efficiency, Amenable to automationHigh initial instrument cost
Solid-Phase Extraction (SPE)Partitioning between a liquid sample and a solid sorbentWater, Liquid extractsHigh concentration factor, Selectivity, Reduced solvent use vs. LLECan be prone to clogging with high-particulate samples
Soxhlet ExtractionContinuous solid-liquid extraction with a refluxing solventSoil, SedimentExhaustive extraction, Well-establishedTime-consuming, Large solvent volume required
Solid-Phase Microextraction (SPME)Adsorption of analytes onto a coated fused-silica fiberWater, Air (headspace)Solvent-free, Integrates sampling and pre-concentrationFiber fragility, Matrix effects can influence adsorption
QuEChERSAcetonitrile (B52724) extraction followed by dispersive SPE cleanupSoil, BiotaFast, Simple, Low solvent use, High throughputPrimarily developed for pesticide residues; may require optimization

Chromatographic Separation Techniques

Due to the existence of numerous positional isomers of dichlorophenanthrene, high-resolution chromatographic separation is essential prior to detection. The specific arrangement of chlorine atoms on the phenanthrene (B1679779) backbone results in isomers with very similar physicochemical properties, making their separation a significant analytical challenge.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Gas chromatography is the premier technique for the separation of semi-volatile compounds like dichlorophenanthrenes. Separation is achieved as the volatilized compounds are carried by an inert gas through a long capillary column coated with a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase. Fused silica capillary columns with various polysiloxane-based stationary phases of different polarities (e.g., DB-5ms, DB-17ms) are commonly employed for the analysis of PAHs and their halogenated derivatives.

While single-dimension GC can resolve many isomers, complex environmental samples often contain co-eluting compounds that can interfere with accurate quantification. For such samples, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers vastly superior separation power. In GC×GC, effluent from a primary GC column is continuously focused and re-injected onto a second, shorter column with a different stationary phase, typically separating based on a different property like polarity. This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of target dichlorophenanthrene isomers from each other and from complex matrix components like unresolved complex mixtures (UCM). This enhanced separation is crucial for the analysis of heavily contaminated samples and for distinguishing between different sources of contamination.

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative and sometimes complementary technique to GC for the separation of PAH isomers. Typically, separation is performed in a reversed-phase mode, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. In this mode, compounds are separated primarily based on their hydrophobicity. The high selectivity of modern HPLC columns allows for the resolution of many structurally similar PAH isomers. LC is particularly advantageous for less volatile or thermally fragile derivatives that may not be suitable for GC analysis.

Mass Spectrometric Detection and Quantification

Following chromatographic separation, mass spectrometry (MS) is the definitive technique for the detection, identification, and quantification of dichlorophenanthrenes. It provides high selectivity and sensitivity, enabling the measurement of these compounds at trace levels in environmental samples.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors of <5 ppm). This capability is invaluable for the analysis of complex environmental extracts. HRMS can distinguish between dichlorophenanthrene (C₁₄H₈Cl₂) and other co-eluting compounds that may have the same nominal mass but a different elemental composition. The exact mass measurement allows for the confident determination of the elemental formula of an unknown peak, providing a high degree of certainty in compound identification, especially when authentic reference standards are unavailable. When coupled with GC×GC, HRMS provides an exceptionally powerful tool for characterizing complex mixtures of halogenated contaminants.

Tandem Mass Spectrometry (MS/MS) and Specific Ionization Modes (e.g., EI, NCI)

Tandem Mass Spectrometry (MS/MS) adds another layer of selectivity and is the gold standard for quantitative analysis in complex matrices. In MS/MS, a specific ion (the precursor ion) corresponding to the dichlorophenanthrene molecule is selected, fragmented, and one or more specific fragment ions (product ions) are monitored. This technique, often performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, drastically reduces background noise and chemical interference, leading to improved sensitivity and specificity.

The choice of ionization mode is critical for achieving optimal sensitivity and selectivity for dichlorophenanthrenes.

Electron Ionization (EI): This is a "hard" ionization technique commonly used with GC-MS. High-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a predictable and reproducible manner. The resulting mass spectrum, rich with fragment ions, serves as a chemical fingerprint that can be compared against spectral libraries (e.g., NIST) for identification. While robust, the molecular ion may be weak or absent for some compounds.

Negative Chemical Ionization (NCI): This is a "soft" and highly selective ionization technique that is particularly sensitive for compounds containing electronegative atoms, such as chlorine. In NCI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions with minimal fragmentation. For chlorinated compounds, this often results in an intense molecular ion cluster, significantly enhancing sensitivity and selectivity for trace-level detection in complex samples. The high sensitivity of NCI makes it an ideal choice for monitoring dichlorophenanthrenes and other chlorinated pollutants in the environment.

TechniquePrinciplePrimary ApplicationKey Advantage
HRMSMeasures mass-to-charge ratio with very high accuracyIdentification, Formula confirmationUnambiguous elemental formula determination
MS/MS (MRM)Monitors specific precursor-to-product ion transitionsQuantificationExceptional selectivity and sensitivity in complex matrices
EIIonization by a high-energy electron beam, causing fragmentationIdentification (Library Matching)Reproducible fragmentation patterns for structural information
NCIIonization by capture of low-energy electronsTrace QuantificationVery high sensitivity and selectivity for electrophilic compounds

Non-Targeted Analysis and Identification of Unknown Transformation Products

Non-targeted analysis (NTA) has emerged as a powerful tool for identifying previously unknown or unexpected chemical contaminants in environmental samples. Unlike targeted analysis, which looks for specific, predetermined compounds, NTA screens a sample for all detectable chemical features. This is particularly valuable for dichlorophenanthrenes, as their transformation in the environment can lead to a wide array of products that are not commercially available as analytical standards.

The typical workflow for non-targeted analysis involves high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC). This instrumentation provides the high mass accuracy and resolving power necessary to determine the elemental composition of unknown compounds. The process generally includes sample preparation, instrumental analysis, data processing, and compound identification.

Data processing is a critical and complex step in NTA. It involves filtering the vast amount of data to distinguish true chemical signals from background noise, identifying spectral features, and aligning features across different samples. Following data processing, various computational tools and databases are employed to tentatively identify the chemical structures of the unknown transformation products. This can involve matching mass spectra to spectral libraries, in-silico fragmentation modeling, and predicting transformation pathways.

While specific studies on the non-targeted analysis of dichlorophenanthrene transformation products are limited, research on the parent compound, phenanthrene, provides valuable insights into the types of transformation products that may be identified. For instance, bioremediation studies of phenanthrene have utilized NTA to identify a range of metabolites.

Table 1: Examples of Phenanthrene Transformation Products Identified Using Non-Targeted Analysis in Bioremediation Studies

Parent CompoundTransformation ProductAnalytical MethodStudy Context
Phenanthrene1-Hydroxy-2-naphthoic acidGC-MSBacterial degradation
PhenanthrenePhthalic acidGC-MSFungal degradation
PhenanthreneSalicylic acidGC-MSFungal degradation
PhenanthreneCatecholGC-MSFungal degradation
Phenanthrene2,2'-Diphenic acidGC-MSFungal degradation
Phenanthrene9,10-PhenanthrenequinoneGC-MSFungal degradation

Note: This table provides examples of transformation products identified from the non-chlorinated parent compound, phenanthrene, to illustrate the capabilities of non-targeted analysis. Specific transformation products of dichlorophenanthrene would be expected to include chlorinated derivatives of these and other compounds.

The identification of these unknown transformation products is crucial for a more complete understanding of the environmental fate and potential risks of dichlorophenanthrenes.

Integrated Analytical Frameworks (e.g., Effects-Directed Analysis for Transformation Product Identification)

To prioritize the most toxicologically relevant of the numerous unknown transformation products identified through non-targeted analysis, integrated analytical frameworks are employed. Effects-Directed Analysis (EDA) is a prominent example of such a framework. EDA combines chemical analysis with biological testing to identify the specific compounds in a complex mixture that are responsible for observed toxic effects. Current time information in Winnipeg, CA.

The EDA workflow typically involves the following steps:

Sample Fractionation: The complex environmental extract is separated into simpler fractions using techniques like liquid chromatography.

Bioassays: Each fraction is tested for specific biological effects, such as mutagenicity, endocrine disruption, or cytotoxicity.

Identification of Active Fractions: Fractions that show significant biological activity are selected for further investigation.

Component Identification: The chemical constituents of the active fractions are identified using non-targeted and targeted analytical techniques, primarily HRMS.

Confirmation: The identified compounds are then tested individually in the same bioassays to confirm that they are indeed the cause of the observed toxicity.

This approach allows researchers to focus their analytical efforts on the compounds that pose the greatest risk, rather than attempting to identify every single compound in a sample. For dichlorophenanthrene and its transformation products, EDA could be instrumental in identifying which degradation pathways lead to the formation of more or less toxic substances.

For instance, if a sediment extract contaminated with dichlorophenanthrene shows significant aryl hydrocarbon receptor (AhR) activity in a bioassay, EDA could be used to isolate and identify the specific chlorinated transformation products responsible for this dioxin-like toxicity. This information is invaluable for risk assessment and for developing effective remediation strategies.

The integration of advanced chemical analysis with toxicological evaluation provides a more holistic understanding of the environmental impact of dichlorophenanthrenes. While the application of these integrated frameworks specifically to dichlorophenanthrene is an area for future research, the methodologies have been successfully applied to other polycyclic aromatic hydrocarbons and chlorinated compounds, demonstrating their potential for elucidating the environmental risks associated with dichlorophenanthrene transformation products.

Emerging Research Directions in Dichlorophenanthrene Chemistry and Environmental Science

Investigation of Novel Dichlorophenanthrene Isomers and Derivatives

Recent research has focused on the synthesis and characterization of specific dichlorophenanthrene isomers and the development of new derivatives. The precise positioning of chlorine atoms on the phenanthrene (B1679779) ring system significantly influences the molecule's physicochemical properties, environmental behavior, and potential applications.

Synthetic strategies often involve multi-step processes. For example, the preparation of specific isomers like 3,6-dichlorophenanthrene can be achieved through processes involving raw materials such as p-bromochlorobenzene and norbornadiene, utilizing a palladium source as a catalyst. patsnap.com Other innovative approaches focus on creating complex, X-shaped phenanthrene derivatives through Suzuki coupling reactions of poly-halogenated phenanthrene intermediates. researchgate.net These methods allow for the creation of tetraarylsubstituted phenanthrenes which have been explored for their unique photophysical and electrochemical properties. researchgate.net

The development of these synthetic routes is crucial not only for producing analytical standards necessary for environmental monitoring but also for exploring potential applications of these compounds in fields like materials science. patsnap.comresearchgate.net The ability to synthesize specific isomers allows researchers to conduct detailed studies on their individual properties, which is a critical step in understanding the environmental risks associated with the broader class of dichlorophenanthrenes.

Table 1: Examples of Synthetic Methods for Dichlorophenanthrene and Derivatives

Method: Palladium-Catalyzed Cross-Coupling

Description: Suzuki coupling reactions are used to attach aryl groups to a di-halogenated phenanthrene core, creating complex derivatives. researchgate.net

Key Intermediates: 1,8-Dibromo-3,6-dichlorophenanthrene, 1,8-dichloro-3,6-dibromophenanthrene. researchgate.net

Method: Photo-dehydrogenation Cyclization

Description: This method is utilized to create the core phenanthrene structure from stilbene (B7821643) precursors containing halogen groups. researchgate.net

Application: Synthesis of key intermediates for more complex derivatives. researchgate.net

Method: Annulation of Diarylmethine Dipivalates

Description: A Lewis acid-mediated regioselective annulation process can be used to construct the phenanthrene ring system.

Catalyst: Zinc Bromide (ZnBr₂). beilstein-journals.org

Understanding Multi-Phase Environmental Processes and Interactions

Dichlorophenanthrenes, once released into the environment, are subject to a variety of processes that dictate their distribution and persistence. Understanding these interactions across different environmental phases—soil, water, and air—is a primary focus of current environmental science research.

Sorption to soil and sediment is a key process influencing the fate of hydrophobic compounds like dichlorophenanthrenes. usgs.gov The extent of sorption is largely controlled by the organic carbon content of the soil or sediment, with organic matter acting as a primary partition medium. usgs.govnih.gov However, research also indicates that for some compounds, sorption capacity can be significantly higher in unoxidized, reduced clayey sediments compared to weathered, oxidized ones, suggesting that other factors beyond simple organic carbon content are at play. nih.gov This partitioning behavior is critical as it reduces the concentration of the contaminant in the water column, thereby affecting its transport and bioavailability to aquatic organisms. usgs.gov

In aquatic environments, photodegradation can be a significant transformation pathway for PAHs. umn.edu The effectiveness of this process depends on the chemical structure of the compound and the wavelength of light. nih.gov The presence of chlorine atoms on the phenanthrene ring is expected to influence the rate and products of photodegradation. Furthermore, the biodegradation of chlorinated aromatic compounds by microorganisms is another critical removal pathway. nih.govthescipub.com Bacteria have been shown to degrade various chlorophenols, often using them as a carbon source, though the complexity and level of chlorination can affect the degradation rate. nih.govepa.gov

Table 2: Key Environmental Processes Affecting Dichlorophenanthrenes

Process: Sorption

Environmental Compartment: Soil, Sediment. usgs.gov

Key Factors: Organic carbon content, mineral surfaces, oxidation state of sediments. usgs.govnih.govnih.gov

Impact: Reduces mobility and bioavailability in water. usgs.gov

Process: Photodegradation

Environmental Compartment: Surface Waters. umn.edu

Key Factors: Wavelength of UV light, chemical structure. nih.gov

Impact: Transformation of the parent compound into various photoproducts. nih.gov

Process: Biodegradation

Environmental Compartment: Soil, Water. nih.gov

Key Factors: Presence of adapted microorganisms, environmental conditions (pH, temperature). thescipub.com

Impact: Potential for complete mineralization of the compound. thescipub.com

Development of Advanced Predictive Models for Environmental Fate and Transformation

Given the vast number of potential dichlorophenanthrene isomers and the cost and time associated with experimental testing, advanced computational models are becoming indispensable tools for predicting their environmental fate and toxicity. These models use the molecular structure of a chemical to estimate its properties and behavior. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. europa.eu These models establish a mathematical relationship between chemical structure and a specific endpoint, such as toxicity (e.g., LC50 values). nih.gov For chlorinated aromatic compounds, important molecular descriptors used in QSAR models often include the n-octanol/water partition coefficient (log K(ow)) to represent lipophilicity, as well as electronic and steric parameters. nih.gov Such models have been developed to predict the toxicity of various chemicals to different organisms and can be used to estimate values like the Lowest-Observed-Adverse-Effect Level (LOAEL). utmb.edunih.gov

More recently, machine learning (ML) models have shown great promise in predicting the environmental behavior of PAHs. researchgate.netnih.gov Algorithms such as radial basis function (RBF) and random forest models can handle complex, non-linear relationships and have been used to predict the temporal bioavailability of PAHs in soil and their effects on bacterial communities. researchgate.netnih.gov These advanced models can integrate various factors, including chemical properties and environmental conditions, to provide more accurate predictions of a contaminant's fate and potential risks, thereby aiding in risk assessment and decision-making. researchgate.netmit.edu

Table 3: Predictive Modeling Approaches for Dichlorophenanthrenes

Model Type: Quantitative Structure-Activity Relationship (QSAR)

Principle: Correlates molecular descriptors with biological activity or environmental properties. nih.gov

Common Descriptors: log K(ow) (lipophilicity), Hammett constants (electronic effects), molecular connectivity indices (steric effects). nih.gov

Application: Predicts acute and chronic toxicity. europa.euutmb.edu

Model Type: Machine Learning (ML)

Principle: Uses algorithms to learn patterns from large datasets to make predictions. researchgate.net

Examples of Algorithms: Multilayer Perceptrons (MLP), Support Vector Regression (SVR), Random Forest. researchgate.netnih.gov

Application: Predicts bioavailability, degradation rates, and ecosystem impacts. researchgate.netnih.gov

Model Type: Environmental Fate Models (EFMs)

Principle: Integrates partitioning, transport, and degradation processes to simulate chemical distribution in a multimedia environment. rsc.orgnih.gov

Application: Estimates Predicted Environmental Concentrations (PECs) for risk assessment. nih.gov

Microplastic-Associated Dichlorophenanthrenes and Their Environmental Implications

The interaction between dichlorophenanthrenes and microplastics represents a significant and emerging area of environmental research. Microplastics, defined as plastic particles smaller than 5 mm, are ubiquitous in aquatic and terrestrial ecosystems and are known to sorb hydrophobic organic pollutants from the surrounding environment. nih.govnih.gov

The strong adsorption capacity of microplastics for compounds like phenanthrene and its derivatives is a major concern. nih.govnih.gov This association can alter the environmental transport and fate of dichlorophenanthrenes. For instance, contaminated microplastics can be transported over long distances by wind and ocean currents, introducing these pollutants to remote environments. nih.gov

Q & A

What experimental methodologies are recommended for synthesizing dichloro-phenanthrene and verifying its structural integrity?

Basic Research Focus
The synthesis of dichloro-phenanthrene can be approached via electrophilic aromatic substitution or halogenation of phenanthrene using chlorine gas in the presence of a catalyst (e.g., FeCl₃). Post-synthesis, structural verification should include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and isotopic patterns.
  • Infrared (IR) Spectroscopy : To identify functional groups and chlorine bonding characteristics.
    For reproducibility, document reaction conditions (temperature, solvent, catalyst ratio) and purity thresholds (e.g., ≥95% via HPLC) .

How can researchers resolve contradictions in dichloro-phenanthrene’s physicochemical properties reported across studies?

Advanced Research Focus
Discrepancies in properties like solubility, melting point, or reactivity often arise from differences in synthesis routes, purification methods, or analytical techniques. To address this:

  • Comparative Analysis : Replicate experiments using standardized protocols (e.g., ASTM methods for melting point determination).
  • Advanced Chromatography : Use HPLC with a calibrated column to assess purity and isolate isomers .
  • Statistical Frameworks : Apply factorial design to test variables (e.g., solvent polarity, temperature) and identify confounding factors .
    Report findings using the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure methodological rigor .

What advanced techniques are suitable for studying dichloro-phenanthrene’s environmental persistence and degradation pathways?

Advanced Research Focus
To evaluate environmental interactions:

  • Metagenomic Analysis : Identify microbial consortia capable of degrading dichloro-phenanthrene by sequencing DNA from PAH-contaminated sites .
  • Isotopic Labeling : Track ¹⁴C-labeled dichloro-phenanthrene in soil or aquatic systems to monitor biodegradation rates.
  • Computational Modeling : Use COMSOL Multiphysics to simulate adsorption/desorption kinetics in sediment matrices .
    Compare results with structurally similar PAHs (e.g., pyrene, naphthalene) to infer degradation mechanisms .

How should cytotoxicity assays be designed to assess dichloro-phenanthrene’s biological impact?

Basic Research Focus
Adopt a tiered approach:

  • In Vitro Screening : Use MTT assays on human cell lines (e.g., HepG2, A549) to measure IC₅₀ values. Include positive controls (e.g., hydroxyurea) and negative controls (DMSO vehicle) .
  • Mechanistic Studies : Apply flow cytometry to evaluate apoptosis/necrosis ratios and ROS generation.
  • Metabolic Profiling : Utilize LC-MS to identify metabolites formed during cellular exposure.
    For advanced studies, integrate omics approaches (transcriptomics/proteomics) to map toxicity pathways .

What statistical designs are optimal for optimizing dichloro-phenanthrene’s synthesis yield?

Advanced Research Focus
Implement factorial design to systematically vary parameters (e.g., chlorine concentration, reaction time, catalyst type). For example:

  • 2³ Factorial Design : Test three factors at two levels (high/low) to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Model nonlinear relationships and predict optimal conditions.
    Validate results using ANOVA and report confidence intervals to ensure reproducibility .

How can AI enhance predictive modeling of dichloro-phenanthrene’s reactivity in novel chemical environments?

Advanced Research Focus
Leverage machine learning (ML) frameworks:

  • Quantum Chemistry Datasets : Train ML models on DFT-calculated parameters (e.g., HOMO-LUMO gaps, electrophilicity indices).
  • Real-Time Simulation : Integrate AI with COMSOL Multiphysics to predict reaction outcomes under varying pressures/temperatures .
    Cross-validate predictions with experimental data to refine algorithmic accuracy.

What protocols ensure reliable detection of dichloro-phenanthrene in complex environmental matrices?

Basic Research Focus
For trace analysis:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate dichloro-phenanthrene from soil/water samples .
  • GC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity and selectivity.
  • Quality Control : Spike samples with deuterated analogs (e.g., phenanthrene-d₁₀) to correct for matrix effects .
    Calibrate instruments using certified reference materials (CRMs) to meet ISO/IEC 17025 standards .

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